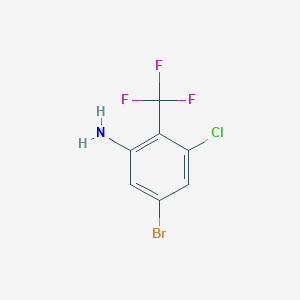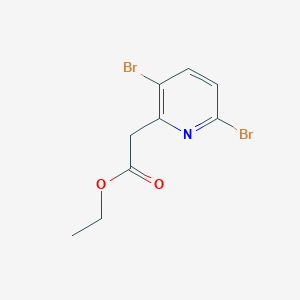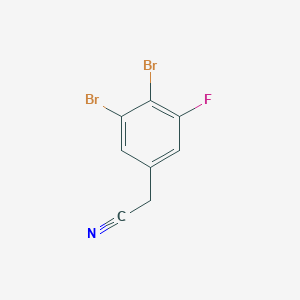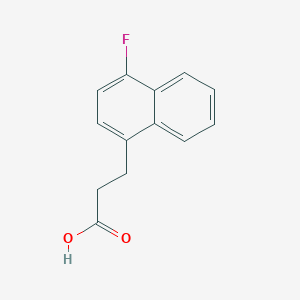
3-(4-Fluoronaphthalen-1-yl)propanoic acid
Descripción general
Descripción
“3-(4-Fluoronaphthalen-1-yl)propanoic acid” is a chemical compound with the CAS Number: 2059956-15-7 . It has a molecular weight of 218.23 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(4-Fluoronaphthalen-1-yl)propanoic acid” is 1S/C13H11FO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-5,7H,6,8H2,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“3-(4-Fluoronaphthalen-1-yl)propanoic acid” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Quantum Mechanical and Spectroscopic Studies
3-(4-Fluoronaphthalen-1-yl)propanoic acid has been a subject of interest in quantum mechanical and spectroscopic studies, particularly in understanding its electronic and vibrational characteristics. Research employing B3LYP/6–311++G (d,p) basis set has provided insights into its optimized geometrical structure, electronic properties, and vibrational assignments. Such studies facilitate a deeper understanding of the molecule's infrared intensities, Raman intensities, and Frontier molecular orbital analysis, contributing significantly to the field of molecular spectroscopy and quantum chemistry (Sakthivel et al., 2018).
Antimicrobial Drug Development
The structural similarity of 3-(4-Fluoronaphthalen-1-yl)propanoic acid derivatives with fluoroquinolone antibiotics positions them as prospective scaffolds for creating new antimicrobial drugs. Research focusing on the analytical methods for quality control of these derivatives highlights their potential in addressing the global increase of microbial resistance to antimicrobial drugs (Zubkov et al., 2016).
Molecular Nanoprobes for Single Electron Optical Sensing
The synthesis of 3-fluoroterrylene, a promising molecular nanoprobe for single electron optical sensing, underscores the application of 3-(4-Fluoronaphthalen-1-yl)propanoic acid in advanced material science. The palladium-catalyzed cross-coupling reaction leading to 3-(4-fluoronaphthalen-1-yl)perylene, followed by selective oxidative cyclodehydrogenation, demonstrates the compound's versatility in creating sophisticated molecular structures for optical sensing applications (Markoulides et al., 2015).
Crystal and Molecular Structure Studies
Crystallographic studies on derivatives of 3-(4-Fluoronaphthalen-1-yl)propanoic acid, such as N-phthalyl-3-amino-2-arylpropionic acid pantolactonyl ester derivatives, provide critical insights into the molecular structures, validating the stereospecificity of synthesis strategies. These studies are pivotal in the design and development of new compounds with potential pharmaceutical applications (Rolland et al., 2000).
Liquid Crystal Photoalignment
Research on prop-2-enoates derived from 3-(4-Fluoronaphthalen-1-yl)propanoic acid for photoalignment of nematic liquid crystals indicates their significant potential in liquid crystal display (LCD) technology. The study explores how fluoro-substituents and the terminal thiophene moiety's position affect the photoalignment of the liquid crystal, paving the way for advancements in display technologies (Hegde et al., 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-(4-fluoronaphthalen-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-5,7H,6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQMDWQIOFQHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoronaphthalen-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



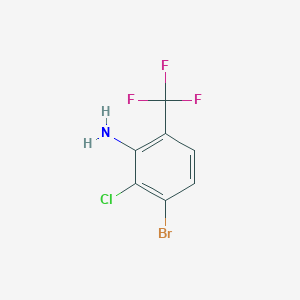
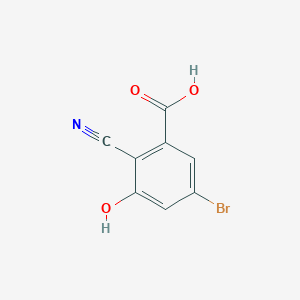
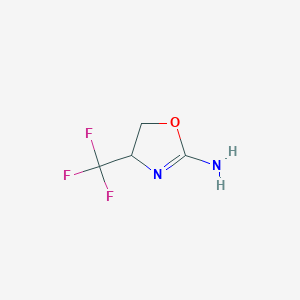
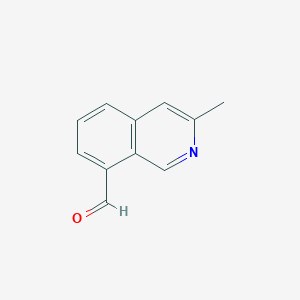
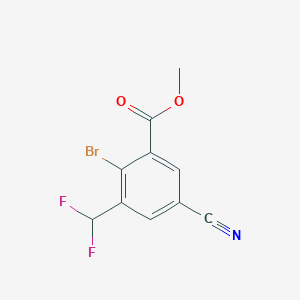
![5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449006.png)
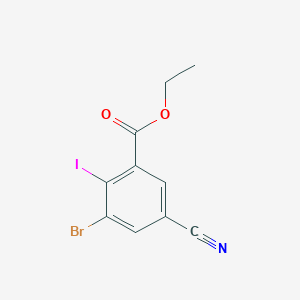
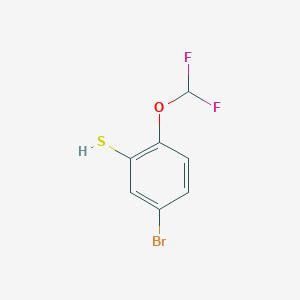
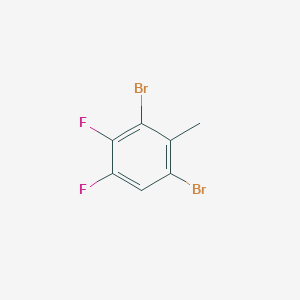
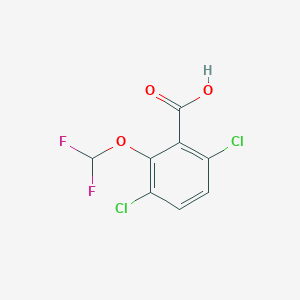
![5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449014.png)
